1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate is a chemical compound with the molecular formula C19H30N2O6. It is known for its unique structure, which includes an ethoxyphenoxy group, a propyl chain, and an ethylpiperazine moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Williamson Ether Synthesis: This method is used to introduce the ethoxy group onto the phenol ring.
Nucleophilic Substitution: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the nucleophile.
Piperazine Derivatization: The ethyl group is added to the piperazine ring through alkylation reactions, often using ethyl halides.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH, NH3). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenoxy group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine oxalate can be compared with similar compounds such as:
1-[3-(2-Methoxyphenoxy)propyl]-4-ethylpiperazine oxalate: This compound has a methoxy group instead of an ethoxy group, leading to differences in hydrophobicity and reactivity.
1-[3-(2-Propoxyphenoxy)propyl]-4-ethylpiperazine oxalate: The propoxy group increases the hydrophobic character and may affect the compound’s solubility and interaction with biological targets.
1-[3-(2-Butoxyphenoxy)propyl]-4-ethylpiperazine oxalate: The butoxy group further enhances hydrophobicity and may lead to different pharmacokinetic properties.
These comparisons highlight the uniqueness of 1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid in terms of its balance between hydrophobicity and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.C2H2O4/c1-3-18-11-13-19(14-12-18)10-7-15-21-17-9-6-5-8-16(17)20-4-2;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELHCTPRDMYVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=CC=C2OCC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.